molecular formula C8H9NO4 B13626784 (r)-3-Formamido-3-(furan-3-yl)propanoic acid

(r)-3-Formamido-3-(furan-3-yl)propanoic acid

Katalognummer: B13626784
Molekulargewicht: 183.16 g/mol
InChI-Schlüssel: JBUUZUJNFYXDDQ-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-3-Formamido-3-(furan-3-yl)propanoic acid is an organic compound that features a furan ring, an amino group, and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Formamido-3-(furan-3-yl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as furan and amino acids.

    Formation of Intermediate: The furan ring is functionalized to introduce the amino group at the 3-position. This can be achieved through various methods, including electrophilic substitution reactions.

    Formylation: The amino group is then formylated to introduce the formamido group. This step often involves the use of formic acid or formylating agents under controlled conditions.

    Final Product Formation:

Industrial Production Methods

Industrial production of ®-3-Formamido-3-(furan-3-yl)propanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

®-3-Formamido-3-(furan-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The formamido group can be reduced to an amino group.

    Substitution: The furan ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine, while nucleophilic substitution reactions may involve reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid.

    Reduction: Reduction of the formamido group can yield ®-3-amino-3-(furan-3-yl)propanoic acid.

    Substitution: Substitution reactions can produce various substituted furan derivatives.

Wissenschaftliche Forschungsanwendungen

®-3-Formamido-3-(furan-3-yl)propanoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Materials Science: It is used in the development of novel materials with unique properties, such as conductive polymers and advanced coatings.

Wirkmechanismus

The mechanism of action of ®-3-Formamido-3-(furan-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The formamido group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The furan ring can also interact with enzymes and receptors, modulating their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-3-Amino-3-(furan-3-yl)propanoic acid: This compound is similar in structure but lacks the formamido group.

    3-(Furan-2-yl)propanoic acid: This compound has a similar furan ring but differs in the position of the substituents.

Uniqueness

®-3-Formamido-3-(furan-3-yl)propanoic acid is unique due to the presence of both the formamido group and the furan ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C8H9NO4

Molekulargewicht

183.16 g/mol

IUPAC-Name

(3R)-3-formamido-3-(furan-3-yl)propanoic acid

InChI

InChI=1S/C8H9NO4/c10-5-9-7(3-8(11)12)6-1-2-13-4-6/h1-2,4-5,7H,3H2,(H,9,10)(H,11,12)/t7-/m1/s1

InChI-Schlüssel

JBUUZUJNFYXDDQ-SSDOTTSWSA-N

Isomerische SMILES

C1=COC=C1[C@@H](CC(=O)O)NC=O

Kanonische SMILES

C1=COC=C1C(CC(=O)O)NC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.